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Compound of Interest

Compound Name:
2-chloro-N-(4-fluoro-2-

methylphenyl)acetamide

Cat. No.: B1356578 Get Quote

An In-depth Technical Guide to 2-chloro-N-(4-
fluoro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals

Disclaimer
This document provides a comprehensive overview of the physicochemical characteristics,

synthesis, and analytical considerations for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

It is important to note that while this compound is commercially available as a research

chemical, detailed experimental data on its properties and biological activity are limited in

publicly accessible scientific literature. Therefore, much of the quantitative data and

experimental protocols presented herein are based on established principles of organic

chemistry and data from structurally analogous compounds. All experimental work should be

conducted with appropriate safety precautions and validated through rigorous analytical

methods.

Introduction
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide that serves

as a valuable intermediate in organic synthesis. Its structural motifs, including the

chloroacetamide group and the substituted phenyl ring, are prevalent in a variety of biologically
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active molecules. The chloroacetamide moiety, in particular, is a reactive functional group that

can readily undergo nucleophilic substitution, making it a key building block for the synthesis of

more complex molecular architectures. This technical guide aims to provide a detailed

summary of the known and predicted physicochemical properties of this compound, a

representative experimental protocol for its synthesis and characterization, and a discussion of

its potential applications in research and development.

Physicochemical Characteristics
While specific experimental data for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is not

extensively reported, its general properties can be inferred from supplier information and

comparison with analogous compounds.

Table 1: General and Predicted Physicochemical Properties
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Property Value/Description Source/Basis

IUPAC Name
2-chloro-N-(4-fluoro-2-

methylphenyl)acetamide
Nomenclature Rules

CAS Number 366-44-9 Chemical Abstracts Service

Molecular Formula C₉H₉ClFNO Elemental Composition

Molecular Weight 201.63 g/mol Calculated

Appearance
Off-white to light yellow

powder.[1]
Supplier Data[1]

Purity ≥98% Supplier Data[1]

Melting Point
Not Reported (Predicted to be

in the range of 100-150 °C)

Based on similar N-aryl

acetamides

Boiling Point
Not Reported (Predicted to be

>300 °C at 760 mmHg)

Based on similar N-aryl

acetamides

Solubility

Predicted to be soluble in

common organic solvents such

as acetone, ethyl acetate, and

dichloromethane. Limited

solubility in water.

General solubility of N-aryl

acetamides

Storage Keep in a cool, dry place.[1] Supplier Recommendation[1]

Synthesis and Purification
The synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide typically involves the

acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This is a standard method for

the formation of N-aryl acetamides.

Synthetic Workflow
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Start Materials:
4-fluoro-2-methylaniline
Chloroacetyl chloride
Triethylamine (base)

Dichloromethane (solvent)

Acylation Reaction
(0 °C to room temperature)

Aqueous Workup
(Wash with water and brine)

Purification
(Recrystallization or Column Chromatography)

Final Product:
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Characterization
(NMR, IR, MS, MP)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-chloro-N-(4-
fluoro-2-methylphenyl)acetamide.
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Materials:

4-fluoro-2-methylaniline

Chloroacetyl chloride

Triethylamine

Dichloromethane (DCM), anhydrous

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1

equivalents) in anhydrous dichloromethane.

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution,

add chloroacetyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel.

Maintain the temperature at 0 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the

mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M

HCl (optional, to remove excess amine), deionized water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol or ethyl acetate/hexane) to yield the pure 2-chloro-N-(4-fluoro-2-
methylphenyl)acetamide as a solid.

Analytical Characterization
Due to the lack of published experimental spectra for the target compound, this section

provides predicted spectral data based on the analysis of structurally similar compounds and

general spectroscopic principles.

Analytical Workflow

Spectroscopic Analysis

Physical Characterization

NMR Spectroscopy
(¹H and ¹³C)

Structure Confirmation
& Purity Assessment

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Melting Point (MP) Analysis

Purified Product

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of the synthesized product.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals and Features

¹H NMR

- Aromatic Protons (Ar-H): Multiple signals in the

range of δ 7.0-8.0 ppm. The coupling patterns

will be influenced by the fluorine and methyl

substituents.- Amide Proton (N-H): A broad

singlet typically in the range of δ 8.0-9.5 ppm.-

Methyl Protons (-CH₃): A singlet around δ 2.1-

2.3 ppm.- Methylene Protons (-CH₂Cl): A singlet

around δ 4.1-4.3 ppm.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the range

of δ 164-168 ppm.- Aromatic Carbons (Ar-C):

Multiple signals between δ 110-140 ppm. The

carbon attached to fluorine will show a large C-F

coupling constant.- Methylene Carbon (-CH₂Cl):

A signal around δ 42-45 ppm.- Methyl Carbon (-

CH₃): A signal around δ 17-20 ppm.

IR (Infrared) Spectroscopy

- N-H Stretch: A sharp to moderately broad band

around 3250-3350 cm⁻¹.- C=O Stretch (Amide

I): A strong, sharp absorption band around

1660-1680 cm⁻¹.- N-H Bend (Amide II): A band

around 1530-1550 cm⁻¹.- C-Cl Stretch: A band

in the fingerprint region, typically around 700-

800 cm⁻¹.- Ar-H Stretch: Signals above 3000

cm⁻¹.- C-F Stretch: A strong absorption in the

range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): An ion peak corresponding

to the molecular weight (m/z ≈ 201), with an

isotopic pattern (M+2) characteristic of a

compound containing one chlorine atom

(approximately 3:1 ratio).- Key Fragment Ions:

Fragmentation may occur via cleavage of the C-

C bond adjacent to the carbonyl group, loss of

the chloromethyl radical, or cleavage of the

amide bond.
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Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the scientific literature

detailing the biological activity or associated signaling pathways for 2-chloro-N-(4-fluoro-2-
methylphenyl)acetamide. However, the broader class of N-aryl-2-chloroacetamides has been

investigated for a range of biological activities, including antimicrobial and anticancer

properties. The reactivity of the α-chloroamide moiety allows for covalent modification of

biological targets, which is a common mechanism of action for this class of compounds. Further

research is required to elucidate any potential biological effects of the title compound.

Conclusion
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a readily synthesizable chemical

intermediate with potential for use in the development of novel compounds in the

pharmaceutical and agrochemical industries. This technical guide has provided a summary of

its known and predicted physicochemical properties, a detailed, representative experimental

protocol for its synthesis and purification, and an overview of the analytical methods for its

characterization. While specific experimental data for this compound remains scarce, the

information provided herein, based on established chemical principles and data from

analogous structures, offers a solid foundation for researchers and drug development

professionals working with this and related molecules. It is anticipated that future research will

further elucidate the specific properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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